molecular formula C7H6BrNO3 B8258417 4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No.: B8258417
M. Wt: 232.03 g/mol
InChI Key: BYTPMHYKPAPLKB-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is an organic compound with a pyridine ring substituted with a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position. The presence of the 1-oxide functional group adds to its unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 2-(methoxycarbonyl)pyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the 1-oxide group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 1-oxide group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion to 4-hydroxy-2-(methoxycarbonyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The bromine atom and the 1-oxide group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 4-Bromo-2-chloropyridine
  • 4-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is unique due to the presence of the methoxycarbonyl and 1-oxide functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups enable a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position of the pyridine ring. This configuration is critical for its biological activity, influencing both solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Interaction : It can interact with various receptors, modulating signal transduction pathways that are crucial for cellular responses.
  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance:

  • In vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency (IC50 values ranging from 1.41 μM to 10.74 μM) .
Cell LineIC50 (μM)
MDA-MB-2311.60
A5490.13
Colo-2050.19

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : It has been reported to have an MIC of approximately 50 μg/ml against Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways by modulating Bcl-2/Bax ratios and inhibiting caspase activity .
  • Antimicrobial Testing : Another investigation focused on its antibacterial properties, showing effective inhibition against specific bacterial strains, which could lead to its application in developing new antibiotics .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development:

  • Pharmaceutical Development : The compound's ability to inhibit cancer cell proliferation and its antimicrobial properties make it a candidate for further development into therapeutic agents targeting cancer and bacterial infections.

Properties

IUPAC Name

methyl 4-bromo-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPMHYKPAPLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=CC(=C1)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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